molecular formula C20H24ClN3O4S B2740470 2-(5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide CAS No. 1251676-41-1

2-(5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide

Cat. No.: B2740470
CAS No.: 1251676-41-1
M. Wt: 437.94
InChI Key: ANQPSLRHNWERPU-UHFFFAOYSA-N
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Description

2-(5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide, also known as AZD8055, is a small molecule inhibitor of mammalian target of rapamycin (mTOR). The mTOR pathway plays a critical role in regulating cell growth, metabolism, and survival. Dysregulation of the mTOR pathway has been implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders. AZD8055 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.

Scientific Research Applications

Pharmacological Characterization of Kappa-Opioid Receptor Antagonists

Kappa-opioid receptor (KOR) antagonists, such as 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), demonstrate potential in treating depression and addiction disorders. These compounds exhibit high affinity for human, rat, and mouse KORs and selectivity over mu-opioid receptors (MORs) and delta-opioid receptors. In vivo studies showed PF-04455242's antidepressant-like efficacy and its ability to attenuate stress-induced behaviors and reinstatement of extinguished cocaine-seeking behavior in mice. Such findings suggest that structurally related compounds could have similar therapeutic potential [S. Grimwood et al., 2011].

Synthesis and Corrosion Inhibition

Compounds like 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives have been synthesized and evaluated for their corrosion prevention efficiencies. These compounds demonstrated promising inhibition efficiencies, showcasing the relevance of such molecules in applications beyond pharmacology, potentially including materials science and engineering to protect metals against corrosion [A. Yıldırım & M. Çetin, 2008].

Antimicrobial Activity of Heterocyclic Compounds

Research on amino-N-(4-(4-chloro-phenyl)-6-(3,4-dimethyl-phenyl)-pyrimidin-2-yl)-benzensulfonamide and its derivatives has revealed antimicrobial activities against various bacterial strains. The synthesis of these compounds involves condensation reactions with aromatic aldehydes, demonstrating the potential of sulfonyl acetamide derivatives in developing new antimicrobial agents [R. Nunna et al., 2014].

Properties

IUPAC Name

2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O4S/c21-18-8-4-3-7-16(18)13-22-19(25)15-23-14-17(9-10-20(23)26)29(27,28)24-11-5-1-2-6-12-24/h3-4,7-10,14H,1-2,5-6,11-13,15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQPSLRHNWERPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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